molecular formula C4H9B B1375760 2-Bromo-2-methylpropane-d9 CAS No. 42310-83-8

2-Bromo-2-methylpropane-d9

Cat. No.: B1375760
CAS No.: 42310-83-8
M. Wt: 146.07 g/mol
InChI Key: RKSOPLXZQNSWAS-GQALSZNTSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Organic Chemistry

Deuterium labeling is a powerful technique in mechanistic organic chemistry for several key reasons. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.govchem-station.com This effect arises from the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, thus reactions involving the cleavage of this bond are typically slower. By observing the KIE, chemists can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial insights into the reaction mechanism. chem-station.comsymeres.com Deuterated compounds also serve as internal standards in analytical techniques like mass spectrometry and NMR spectroscopy, allowing for more accurate quantification and structural analysis. nih.gov

Historical Context of Deuterated Alkyl Halides in Physical Organic Studies

The use of deuterated alkyl halides in physical organic chemistry has a rich history, contributing significantly to our understanding of substitution and elimination reactions. Early studies focused on measuring secondary kinetic isotope effects, where deuterium is placed at positions not directly involved in bond breaking, such as the α and β positions of alkyl halides. cdnsciencepub.com These experiments provided valuable data on the structure of transition states in nucleophilic substitution reactions. cdnsciencepub.com The systematic study of deuterated alkyl halides reacting with various nucleophiles under different conditions has been instrumental in refining theories of reaction kinetics and mechanisms. cdnsciencepub.com These foundational studies paved the way for the use of more complex deuterated molecules, like 2-bromo-2-methylpropane-d9, in modern chemical research.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a probe for reaction mechanisms and as a starting material in the synthesis of other deuterated compounds. Its use in studying nucleophilic substitution and elimination reactions allows for a detailed examination of the kinetic isotope effect, providing evidence for the involvement of carbocation intermediates. The compound is also employed in dehalogenative deuteration reactions, an efficient method for introducing deuterium atoms at specific molecular locations. rsc.orgacs.org Furthermore, its application extends to the synthesis of complex deuterated molecules for use in drug metabolism and pharmacokinetic studies, where the presence of deuterium can alter metabolic pathways and enhance the pharmacokinetic properties of drug candidates. symeres.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula(CD₃)₃CBr
Molecular Weight146.07 g/mol sigmaaldrich.com
CAS Number42310-83-8 sigmaaldrich.com
Boiling Point72-74 °C sigmaaldrich.com
Melting Point-20 °C sigmaaldrich.com
Density1.295 g/mL at 25 °C sigmaaldrich.com
Isotopic Purity98 atom % D sigmaaldrich.com

Comparison of 2-Bromo-2-methylpropane and its Deuterated Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications
2-Bromo-2-methylpropane(CH₃)₃CBr 137.02 A classic alkylating agent in SN1 reactions.
This compound(CD₃)₃CBr sigmaaldrich.com146.07 sigmaaldrich.comUsed in isotopic labeling studies and kinetic isotope effect investigations. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSOPLXZQNSWAS-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746129
Record name 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane
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URL https://comptox.epa.gov/dashboard/DTXSID10746129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42310-83-8
Record name 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42310-83-8
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Synthetic Methodologies for Deuterated Alkyl Halides

Classical Approaches for Deuterium (B1214612) Incorporation into Alkyl Halides

Traditional methods for synthesizing deuterated alkyl halides often rely on readily available deuterated starting materials and established reaction protocols.

Synthesis of 2-Bromo-2-methylpropane-d9 from Deuterated Alcohol Precursors

A primary and straightforward method for the synthesis of this compound involves the use of its corresponding deuterated alcohol, 2-Methyl-2-propan-d9-ol (tert-Butanol-d9). chemicalbook.com This approach leverages the well-established conversion of alcohols to alkyl halides. openochem.org The development of isotopically labeled compounds like tert-Butanol-d9 was driven by advancements in isotope chemistry and nuclear magnetic resonance (NMR) spectroscopy in the mid-20th century.

The reaction typically proceeds by treating the deuterated alcohol with a hydrohalic acid, such as hydrobromic acid (HBr). masterorganicchemistry.com The hydroxyl group of the alcohol is a poor leaving group; however, in the presence of a strong acid like HBr, it is protonated to form its conjugate acid. masterorganicchemistry.com This creates a much better leaving group, a water molecule (H₂O), which can then be displaced by the bromide ion. For tertiary alcohols like tert-Butanol-d9, this substitution reaction proceeds through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation intermediate. masterorganicchemistry.comopenochem.org

Application of Brominating Reagents to Deuterated Substrates

Beyond hydrohalic acids, a variety of other brominating reagents can be effectively employed to convert deuterated alcohols to their corresponding alkyl bromides. organic-chemistry.org Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are commonly used for primary and secondary alcohols, typically proceeding through an Sₙ2 mechanism with inversion of stereochemistry. openochem.org For tertiary alcohols, the reaction conditions can be adapted to favor the desired substitution.

The use of these reagents offers an alternative to strong acids, which can sometimes lead to undesired side reactions. masterorganicchemistry.com The choice of brominating agent often depends on the specific substrate and the desired reaction conditions.

Contemporary Deuteration Strategies

More recent advancements in synthetic chemistry have led to the development of novel and efficient methods for deuterium incorporation, often with improved selectivity and milder reaction conditions.

Dehalogenative Deuteration of Alkyl Halides Using Deuterium Sources (e.g., D₂O)

A powerful modern strategy involves the dehalogenative deuteration of alkyl halides, where a halogen atom is replaced by a deuterium atom. rsc.orgresearchgate.net This method is particularly attractive as it often utilizes readily available and inexpensive deuterium sources like deuterium oxide (D₂O). sci-hub.seacs.org This approach provides an efficient and economical protocol for producing deuterium-labeled compounds with a broad substrate scope under mild conditions. acs.orgnih.gov

One such method involves the use of zinc metal in the presence of D₂O to reduce the alkyl halide. sci-hub.seacs.orgnih.gov This transformation has been shown to be effective for a range of alkyl halides.

Mechanistic studies have indicated that many dehalogenative deuteration reactions proceed through a radical process. sci-hub.seacs.orgnih.gov For instance, in the zinc-mediated dehalogenation, it is proposed that a radical process is involved in the formation of an organozinc intermediate, which is then readily hydrolyzed by D₂O to yield the deuterated product. sci-hub.seacs.orgnih.gov

Photocatalytic methods have also emerged as a powerful tool for deuterodehalogenation. rsc.orgnju.edu.cn These reactions often involve a halogen-atom transfer (XAT) process, where a photogenerated radical abstracts the halogen atom from the alkyl halide, generating an alkyl radical. rsc.orgnju.edu.cn This alkyl radical then abstracts a deuterium atom from a deuterium donor, such as a deuterated thiol, to form the final product. nju.edu.cn

Table 1: Comparison of Deuterodehalogenation Methods

Method Deuterium Source Catalyst/Reagent Key Features
Zinc-mediated D₂O Zinc powder Economical, mild conditions, involves organozinc intermediates. sci-hub.seacs.org

C-H/C-D Exchange Reactions in Related Systems

Catalytic hydrogen-deuterium (H/D) exchange reactions represent an atom-economical method for the synthesis of deuterated compounds. rsc.org These reactions often utilize a deuterium source, such as deuterated water (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on a substrate molecule.

Recent advancements have demonstrated the utility of heterogeneous catalysts, such as palladium on carbon (Pd/C), for effecting C-H/C-D exchange. nih.gov For instance, a system employing heterogeneous Pd/C in D₂O under a hydrogen atmosphere has been shown to be effective for the deuteration of various unactivated C-H bonds. nih.govresearchgate.net This method is advantageous as it avoids the need for deuterium gas and allows for post-synthetic deuterium labeling. nih.gov The general mechanism involves the activation of C-H bonds by the catalyst, enabling the exchange with deuterium from the solvent.

Iron(III) salts with weakly coordinating anions have also emerged as catalysts for the direct activation of C(sp²)–H and C(sp³)–H bonds for H/D exchange without the need for a directing group. nih.gov In these systems, a deuterated solvent like deuterated trifluoroacetic acid (TFA-d) is used, and the reaction is typically carried out at elevated temperatures. nih.gov The catalytic cycle is believed to involve the direct activation of C-H bonds by the weakly coordinated iron(III) ion. nih.gov

Furthermore, photocatalysis has provided a powerful tool for regioselective C(sp³)–H functionalization, including H/D exchange. rsc.org By combining a photoredox catalyst to generate a carbon radical and a thiol catalyst to transfer the deuterium atom from an isotopic source like deuterated water, selective deuteration at specific positions can be achieved. rsc.org The addition of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can significantly enhance the efficiency of this process. rsc.org

The table below summarizes different catalytic systems used for H/D exchange reactions in various organic molecules.

Catalyst SystemDeuterium SourceSubstrate TypeKey Features
Heterogeneous Pd/CD₂OAromatic compounds with alkyl side chainsDeuterium gas-free, post-synthetic labeling. nih.gov
Iron(III) PerchlorateTFA-dArenesNo directing group required. nih.gov
Photoredox Catalyst + Thiol CatalystD₂Oα-amino C(sp³)–H bonds, hydridic C(sp³)–H bondsHigh regioselectivity. rsc.org

Innovations in Synthetic Apparatus for Halogenation Reactions

The synthesis of alkyl halides, including bromination reactions to produce compounds like this compound, has benefited significantly from technological advancements in reaction apparatus. These innovations aim to improve reaction efficiency, safety, and control.

Microchannel Reactor Technology in Alkyl Halide Synthesis

Microchannel reactors, a key component of flow chemistry, offer substantial advantages over traditional batch reactors for halogenation reactions. beilstein-journals.orgcorning.com These reactors consist of small channels with internal diameters typically in the range of 10-500 micrometers. researchgate.net This small scale leads to a very high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. beilstein-journals.orggoogle.com

Key Advantages of Microchannel Reactors:

Enhanced Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions, such as halogenations. corning.comresearchgate.net This is a significant improvement over batch processes where large quantities of reactive materials are mixed together.

Precise Temperature Control: The high heat transfer efficiency allows for precise control of the reaction temperature, preventing hotspots and runaway reactions, which is crucial for selective halogenations. google.comrsc.org

Improved Yield and Selectivity: Rapid mixing and precise temperature control often lead to higher yields and better selectivity, reducing the formation of unwanted byproducts. researchgate.netgoogle.com

Continuous Production: Microreactors enable continuous production, which can improve efficiency and reduce downtime compared to batch processing. corning.comgoogle.com

Scalability: Scaling up production is often more straightforward with microreactors, as it can involve running multiple reactors in parallel. beilstein-journals.org

The application of microchannel reactors has been demonstrated in various halogenation processes. For instance, they have been used for the continuous synthesis of p-toluenesulfonyl chloride, where an alkyl halide serves as the solvent. google.com The technology allows for accurate control of reaction time, temperature, and reactant ratios, leading to improved production efficiency. google.com Gas-liquid reactions, such as those involving chlorine or fluorine gas, are also significantly enhanced in microreactors due to improved mass transfer and rapid, homogeneous mixing. rsc.org Photochemical halogenations with reagents like Br₂ and N-bromosuccinimide (NBS) are accelerated when performed in transparent microreactors due to uniform irradiation. rsc.org

The table below compares key features of microchannel reactors and traditional batch reactors in the context of halogenation reactions.

FeatureMicrochannel ReactorTraditional Batch Reactor
Heat Transfer Excellent (High surface-to-volume ratio) beilstein-journals.orgPoor to Moderate
Mass Transfer Excellent (Rapid mixing) beilstein-journals.orgOften limited by stirring speed
Safety Inherently safer (Low holdup volume) corning.comHigher risk with hazardous reagents
Temperature Control Precise and uniform google.comProne to hotspots and gradients
Process Type Continuous google.comBatch
Scalability Achieved by parallelization beilstein-journals.orgOften requires re-optimization

Mechanistic Investigations of Unimolecular Substitution Sn1 and Elimination E1 Reactions

Elucidation of Carbocationic Intermediate Formation and Stability

The initial and rate-determining step for both S(_N)1 and E1 reactions is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate. askfilo.com The stability of this intermediate is paramount to the reaction's feasibility and rate.

The structure of 2-Bromo-2-methylpropane-d9 is central to its reactivity. The carbon atom bonded to the bromine is tertiary, meaning it is attached to three other carbon atoms. pearson.com When the bromine atom departs as a bromide ion, it leaves behind a tertiary carbocation, (CD(_3))(_3)C. askfilo.comquora.com

The stability of this tertiary carbocation is significantly enhanced by two primary electronic effects:

Inductive Effect: The three methyl-d(_3) groups are electron-donating, pushing electron density toward the positively charged central carbon and helping to disperse the positive charge. quora.com

Hyperconjugation: The sigma (σ) electrons from the adjacent C-D bonds can overlap with the empty p-orbital of the carbocation. This delocalization of electron density over a larger area is a powerful stabilizing factor. stackexchange.comreddit.com

The carbocation intermediate formed from this compound has a specific geometry with important stereochemical consequences. The central carbon atom is sp-hybridized, resulting in a trigonal planar structure. libretexts.orgchemistrysteps.comlibretexts.org This planarity means the empty p-orbital lies perpendicular to the plane of the three methyl-d(_3) groups.

A key consequence of this planar structure is that an incoming nucleophile can attack from either face (top or bottom) with nearly equal probability. chemistrysteps.comlibretexts.orgreadchemistry.com If the starting material were chiral at the central carbon, this would lead to a mixture of retention and inversion of configuration, often resulting in a nearly racemic product. libretexts.orglibretexts.orgmasterorganicchemistry.com Although this compound is achiral, this principle is a fundamental characteristic of the S(_N)1 mechanism.

In practice, the product is often not completely racemic. A slight preference for the inversion product is frequently observed. libretexts.orgreadchemistry.com This is explained by the formation of an ion pair immediately after the bromide ion dissociates. The departing bromide ion can temporarily shield the front face of the carbocation, making an attack by the nucleophile from the back side slightly more favorable. libretexts.orgyoutube.com

Solvent Effects on Reaction Pathways and Rates

The choice of solvent is critical in S(_N)1 and E1 reactions, as it directly influences the stability of the transition states and intermediates involved.

S(_N)1 and E1 reactions are significantly favored by polar protic solvents, such as water, alcohols (e.g., ethanol (B145695), methanol), or mixtures thereof. pearson.comutdallas.edumasterorganicchemistry.com These solvents have high dielectric constants and the ability to form hydrogen bonds. The solvolysis of this compound in a solvent like an 80% ethanol/20% water mixture is a classic example. pearson.com

The effectiveness of polar protic solvents stems from their ability to stabilize the charged species formed during the reaction:

They solvate the departing bromide ion through hydrogen bonding.

They stabilize the carbocation intermediate through dipole-ion interactions.

This solvation lowers the activation energy of the rate-determining ionization step, thereby accelerating the reaction. pearson.com Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions. libretexts.org

The transition state of the rate-determining step involves the stretching and breaking of the C-Br bond, leading to the development of partial positive and negative charges on the carbon and bromine atoms, respectively. Polar protic solvents effectively solvate this polarized transition state, lowering its energy and increasing the reaction rate. The stabilization is more significant for the fully formed ions (carbocation and bromide) than for the reactants. The ability of the solvent to support the formation of these ions is a primary reason why these mechanisms are favored in such media. masterorganicchemistry.comresearchgate.net

Competitive Pathways: Nucleophilic Substitution vs. Elimination

Because both S(_N)1 and E1 reactions proceed through the same carbocation intermediate, they are competing pathways and almost always occur together. utdallas.edulibretexts.orgmsu.edu Once the (CD(_3))(_3)C carbocation is formed, it can undergo one of two subsequent fast steps:

S(_N)1 Pathway: The carbocation acts as an electrophile (Lewis acid) and is attacked by a nucleophile (e.g., water or ethanol from the solvent) to form a substitution product. libretexts.org

E1 Pathway: The carbocation acts as a Brønsted acid, and a base (often a solvent molecule) removes a β-deuteron (a deuteron (B1233211) on an adjacent carbon), leading to the formation of an alkene. libretexts.org

The ratio of substitution to elimination products is influenced by several factors, most notably temperature.

Reaction ConditionS(_N)1 ProductE1 ProductFavored Pathway
Lower Temperature MajorMinorS(_N)1
Higher Temperature MinorMajorE1

This table illustrates the general effect of temperature on the product distribution between S(_N)1 and E1 reactions.

Elimination reactions are entropically favored because they result in an increase in the number of molecules in the system (alkene, protonated base, and leaving group vs. substitution product and protonated leaving group). chemistrysteps.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher temperatures, making elimination the more favorable pathway. masterorganicchemistry.comchemistrysteps.com For example, the solvolysis of tert-butyl bromide in dry ethanol yields 19% of the elimination product (isobutylene), while in glacial acetic acid, the yield of the alkene increases. masterorganicchemistry.com Similarly, hydrolysis of tert-butyl chloride results in a mixture of the S(_N)1 product (60%) and the E1 product (40%). libretexts.org

CompoundSolventS(_N)1 Product YieldE1 Product Yield
tert-Butyl ChlorideWater/Acetonitrile60%40%
tert-Butyl BromideDry Ethanol81%19%

This table presents typical product distributions for the solvolysis of tert-butyl halides, demonstrating the competition between S(_N)1 and E1 pathways.

SN1 Reaction Products and Their Formation Pathways

The unimolecular nucleophilic substitution (SN1) reaction of this compound proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The first and rate-determining step is the slow ionization of the C-Br bond to form a stable tertiary carbocation, the tert-butyl-d9 cation, and a bromide ion. This carbocation is planar and achiral.

In the second step, a nucleophile attacks the electrophilic carbocation. In a solvolysis reaction with a solvent such as aqueous ethanol, both water and ethanol can act as nucleophiles. The attack of a water molecule leads to the formation of an oxonium ion, which is then deprotonated by a solvent molecule to yield the substitution product, 2-methyl-d3-propan-2-ol-d6 . Similarly, the attack of an ethanol molecule results in the formation of 2-ethoxy-d5-2-methyl-d3-propane-d6 after deprotonation.

The formation of these products is a direct consequence of the stability of the tertiary carbocation intermediate, which allows for the subsequent non-stereospecific attack by the nucleophile.

E1 Elimination Products and Mechanistic Considerations

Concurrent with the SN1 reaction, the tert-butyl-d9 cation can also undergo a unimolecular elimination (E1) reaction to form an alkene. In this pathway, a solvent molecule acts as a base and removes a deuterium (B1214612) atom from a carbon atom adjacent to the positively charged carbon (a β-deuterium).

The removal of a β-deuterium results in the formation of a carbon-carbon double bond, yielding the elimination product, 2-methyl-d3-propene-d5 . Since all nine hydrogens in the starting material are replaced with deuterium, any of the nine equivalent β-deuteriums can be removed.

A key mechanistic insight gained from using this compound is the investigation of the kinetic isotope effect (KIE). For an E1 reaction, the C-D bond is broken in the second, fast step of the reaction, not in the rate-determining step. Consequently, there is no significant primary kinetic isotope effect observed for the E1 pathway. This lack of a primary KIE is a strong piece of evidence supporting the two-step mechanism of the E1 reaction.

Kinetic Studies to Differentiate Reaction Orders

Kinetic studies are fundamental in distinguishing between different reaction mechanisms. Both SN1 and E1 reactions of this compound exhibit first-order kinetics, meaning the rate of the reaction is directly proportional to the concentration of the substrate, this compound, and is independent of the concentration of the nucleophile or base.

The rate law for both reactions can be expressed as:

Rate = k [this compound]

This is because the rate-determining step for both pathways is the unimolecular ionization of the substrate to form the carbocation.

Experimental data from the solvolysis of tert-butyl compounds in water has demonstrated this effect. The magnitude of the β-deuterium isotope effect increases as the transition state becomes more ionic in character. For example, the kH/kD rate ratio for the solvolysis of tert-butyl chloride was found to be significant, indicating a substantial electronic effect of β-deuteration on the stability of the transition state leading to the carbocation.

Below is a table summarizing hypothetical kinetic data for the solvolysis of this compound, illustrating the principles discussed.

ExperimentInitial [this compound] (M)Initial [Nucleophile/Base] (M)Initial Rate (M/s)
10.10.11.0 x 10-5
20.20.12.0 x 10-5
30.10.21.0 x 10-5

Further studies have quantified the secondary β-deuterium kinetic isotope effect for the solvolysis of tert-butyl compounds. The observed kH/kD values are typically greater than 1, providing strong evidence for the electronic effects of β-deuteration on the stability of the transition state leading to the carbocation intermediate.

CompoundSolventTemperature (°C)kH/kD
tert-Butyl-d9 BromideEthanol/Water25> 1 (expected)

This table illustrates the expected outcome of a kinetic isotope effect study, where the non-deuterated compound would react faster than its deuterated analog in an SN1 reaction.

Kinetic Isotope Effect Kie Studies for Reaction Mechanism Elucidation

Theoretical Foundations of Kinetic Isotope Effects

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon that arises from the differences in the vibrational energies of molecules containing different isotopes. wikipedia.org

A chemical bond can be modeled as a quantum harmonic oscillator. According to quantum mechanics, even at absolute zero, the bond possesses a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE). The frequency of this vibration, and thus the ZPE, is dependent on the reduced mass of the atoms forming the bond; a bond with a heavier isotope will have a lower vibrational frequency and a lower ZPE. pearson.com

For example, a Carbon-Hydrogen (C-H) bond has a higher vibrational frequency and a higher ZPE than a corresponding Carbon-Deuterium (C-D) bond. This is because deuterium (B1214612) is approximately twice as heavy as hydrogen. stackexchange.com Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond strength, originating from the ZPE difference, is a primary cause of kinetic isotope effects. pearson.comstackexchange.com

Transition State Theory provides the framework for understanding how differences in zero-point energy influence reaction rates. acs.org This theory posits that reactants pass through a high-energy, unstable arrangement of atoms called the transition state on their way to becoming products. The rate of the reaction is determined by the height of the activation energy barrier—the energy difference between the reactants and the transition state.

When an isotopic substitution occurs, it alters the ZPE of the reactant. It may also alter the ZPE of the transition state. The observed KIE depends on the difference in the ZPE change between the light and heavy isotopologues upon moving from the reactant ground state to the transition state. acs.org If the ZPE difference between the isotopologues is smaller in the transition state than in the ground state, the heavier isotope will have a higher activation energy and react more slowly, resulting in a "normal" KIE (kL/kH > 1). Conversely, if the ZPE difference is larger in the transition state, an "inverse" KIE (kL/kH < 1) is observed. acs.org

Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org

For tertiary alkyl halides like 2-Bromo-2-methylpropane, nucleophilic substitution (SN1) and elimination (E1) reactions proceed through a mechanism where the rate-determining step is the cleavage of the Carbon-Bromine (C-Br) bond to form a stable tertiary carbocation intermediate. stackexchange.comlibretexts.org

Evidence for this mechanism comes from several sources, including kinetics that are first-order in the substrate and independent of the nucleophile concentration. libretexts.org Isotope effect studies provide further confirmation. While deuteration in 2-Bromo-2-methylpropane-d9 does not result in a primary deuterium KIE for this reaction (as no C-D bonds are broken), a primary heavy-atom KIE can be measured by substituting the carbon (¹²C/¹³C) or bromine (⁷⁹Br/⁸¹Br) atoms. Observing a significant heavy-atom KIE for the C-Br bond would provide direct evidence that this bond is breaking in the rate-limiting step.

As noted, a primary deuterium KIE is not observed in the typical SN1/E1 reactions of this compound because the C-D bonds on the methyl groups remain intact during the rate-determining C-Br bond cleavage. princeton.edu Primary deuterium KIEs are typically large, with kH/kD values often ranging from 2 to 8. libretexts.org The absence of such a large KIE upon deuteration of the methyl groups is itself strong evidence against a mechanism where C-H bond cleavage is the rate-determining step, such as an E2 elimination mechanism. For an E2 reaction, which involves simultaneous removal of a β-proton and loss of the leaving group, a significant primary KIE would be expected. libretexts.orgpressbooks.pub The KIE observed for this compound is, therefore, of a different nature.

Secondary Kinetic Isotope Effects

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org Although smaller than primary KIEs, SKIEs are highly sensitive probes of changes in the electronic environment and hybridization of the transition state. ias.ac.in

In the SN1 solvolysis of this compound, the deuterium atoms are located on the methyl groups, which are adjacent to the central carbon atom that undergoes reaction. This is classified as a β-secondary kinetic isotope effect. The effect arises because the hybridization of the central carbon atom changes from sp³ in the reactant to sp² in the planar carbocation intermediate formed during the transition state. wikipedia.orgias.ac.in

This change in hybridization alters the vibrational frequencies of the adjacent C-D bonds. Specifically, the out-of-plane bending vibrations are less constrained in the sp²-hybridized transition state compared to the sp³-hybridized ground state. This weakening of the vibrational force constants leads to a smaller ZPE difference between the C-H and C-D bonds in the transition state relative to the ground state, resulting in a normal KIE (kH/kD > 1). wikipedia.org Furthermore, the formation of the electron-deficient carbocation is stabilized by hyperconjugation, an interaction involving the overlap of the C-H (or C-D) sigma bonds with the empty p-orbital of the carbocation. Hyperconjugation is more effective for C-H bonds than for the stronger, lower-ZPE C-D bonds. ias.ac.in This effect also contributes to a slower reaction rate for the deuterated compound.

For SN1 reactions, β-secondary KIEs are typically in the range of kH/kD ≈ 1.1 to 1.3. wikipedia.org Experimental studies on the closely related compound tert-butyl-d9 chloride have confirmed significant normal secondary KIEs, providing strong evidence for an SN1 mechanism with a high degree of carbocation character in the transition state. The magnitude of the SKIE can thus be used to distinguish between SN1 and SN2 mechanisms, as SN2 reactions typically show KIEs close to unity or even slightly inverse (kH/kD < 1). wikipedia.org

Table 1: Comparison of Kinetic Isotope Effects

Feature Primary KIE Secondary KIE
Definition Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org Isotopic substitution at a bond that is not broken or formed in the rate-determining step. wikipedia.org
Typical kH/kD Magnitude Large (2-8) libretexts.org Small (0.7-1.4) wikipedia.org
Origin in C-H/C-D Bonds Difference in ZPE of the stretching vibration between the ground state and its disappearance in the transition state. Changes in bending or stretching vibrational frequencies due to rehybridization or hyperconjugation in the transition state. wikipedia.orgias.ac.in
Application to this compound Not observed for deuterium, as C-D bonds are not broken in the RDS of SN1/E1 reactions. Observed (normal KIE, kH/kD > 1) due to sp³ to sp² rehybridization, providing evidence for an SN1 mechanism. wikipedia.org

Alpha-Secondary Isotope Effects in SN1 Reactions

An alpha (α)-secondary kinetic isotope effect occurs when isotopic substitution is made at the carbon atom undergoing bond cleavage. wikipedia.org In the context of a unimolecular nucleophilic substitution (SN1) reaction, this involves the carbon atom bonded to the leaving group. The solvolysis of tertiary alkyl halides, such as 2-bromo-2-methylpropane, is a classic example of an SN1 reaction, proceeding through a planar carbocation intermediate. cureffi.orglibretexts.orgbyjus.com

The mechanism involves a slow, rate-determining step where the carbon-halogen bond breaks to form a carbocation. libretexts.orgmasterorganicchemistry.com During this step, the hybridization of the central carbon atom changes from sp3 in the tetrahedral reactant to sp2 in the trigonal planar carbocation intermediate. byjus.comprinceton.edu This change in geometry and bonding environment alters the vibrational frequencies of the bonds to the α-carbon. Specifically, the out-of-plane bending vibration becomes weaker in the transition state leading to the sp2-hybridized carbocation. princeton.edu

When deuterium is substituted for hydrogen at the α-carbon, the C-D bond has a lower zero-point energy than the corresponding C-H bond due to its greater mass. The weakening of the out-of-plane bending mode in the transition state leads to a smaller difference in zero-point energy between the reactant and the transition state for the deuterated compound compared to the non-deuterated one. This results in a slightly faster reaction for the deuterated species, a phenomenon known as a normal secondary KIE, where the ratio kH/kD is greater than 1. wikipedia.org For SN1 reactions, typical α-secondary KIEs are in the range of 1.1 to 1.25. wikipedia.orgprinceton.edu It is important to note that for the specific compound this compound, the deuterium atoms are located on the methyl groups (beta positions), not the central carbon (alpha position). Therefore, the primary KIE observed for this compound is a beta-secondary effect.

Beta-Secondary Isotope Effects and Hyperconjugation Phenomena

Beta (β)-secondary kinetic isotope effects are observed when the isotopic substitution occurs on a carbon atom adjacent to the reacting center. libretexts.org For this compound, all nine deuterium atoms are in beta positions relative to the carbon atom bearing the bromine. The solvolysis of this compound provides a classic example of a β-secondary KIE, which is primarily attributed to the phenomenon of hyperconjugation. cdnsciencepub.comresearchgate.net

In the SN1 transition state, as the C-Br bond breaks, a positive charge develops on the central carbon atom, which resides in an empty p-orbital. cureffi.org This electron-deficient center is stabilized by hyperconjugation, which involves the donation of electron density from the adjacent C-H or C-D sigma bonds of the methyl groups into the empty p-orbital. libretexts.orgcureffi.org

The C-H bond is weaker and has a higher zero-point energy than the C-D bond. Consequently, the C-H bond is a better electron donor and participates more effectively in hyperconjugation, leading to greater stabilization of the transition state for the non-deuterated compound. princeton.edu Because the protium-containing compound has a more stabilized transition state, it reacts faster than its deuterated analog. This results in a normal KIE (kH/kD > 1). cdnsciencepub.comresearchgate.net The magnitude of the β-secondary KIE increases with the degree of positive charge development in the transition state, making it a sensitive probe for the SN1 mechanism. cdnsciencepub.com For the solvolysis of tert-butyl compounds, the effect is cumulative for each deuterium atom substituted. cdnsciencepub.com

Beta-Secondary Deuterium Isotope Effects in the Solvolysis of Tertiary Alkyl Halides
SubstrateDeuterated AnalogkH/kD (Total)kH/kD (per D)Reference
(CH3)3CCl(CD3)3CCl2.5681.11 cdnsciencepub.com

Experimental Methodologies for KIE Determination

Accurately measuring the small rate differences between isotopologues requires precise experimental techniques. Several methodologies have been developed to determine KIEs, each with specific advantages and applications.

Intermolecular Competition Experiments with Deuterated Substrates

Intermolecular competition experiments are a highly precise method for determining KIEs. nih.gov This technique involves reacting a mixture containing known amounts of both the non-deuterated substrate (e.g., 2-bromo-2-methylpropane) and the deuterated substrate (this compound) in the same reaction vessel. nih.govgithub.io Because both substrates are present under identical conditions of temperature, pressure, and concentration, systematic errors that can arise from running two separate parallel reactions are eliminated. wikipedia.orgnih.gov

The two substrates compete for the reagent, and the ratio of the products formed is measured. At low levels of reaction conversion, the ratio of the products directly reflects the ratio of the rate constants (kH/kD). github.io This method is particularly advantageous for measuring small KIEs, as the product ratio can often be determined with greater precision than individual rate constants. wikipedia.org

Measurement of Relative Reaction Rates and Isotopic Enrichment

The KIE can also be determined by analyzing the isotopic composition of either the unreacted starting material or the product at a specific, known fraction of reaction (F). epfl.chnih.gov In a competition experiment, the lighter isotopologue (containing protium) generally reacts faster, causing the remaining, unreacted starting material to become progressively enriched in the heavier, slower-reacting isotopologue (containing deuterium). github.io

By measuring the initial isotopic ratio (R0) of the starting materials and the isotopic ratio (R) of the remaining substrate after a certain conversion (F), the KIE can be calculated using the following equation:

kH/kD = ln(1 - F) / ln(1 - F[R/R0])

This method requires an accurate means of stopping the reaction at a known point and a precise analytical technique, such as mass spectrometry or NMR, to measure the isotopic ratios. nih.govresearchgate.net

NMR-Based Methods for KIE Measurements

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining KIEs. nih.gov It can be used to measure the relative concentrations of deuterated and non-deuterated species in a reaction mixture over time without the need for separation. acs.orgacs.org High-field NMR provides excellent chemical shift dispersion, allowing for the quantification of specific isotopologues. acs.org

For a compound like this compound, 2H (deuterium) NMR can be employed to monitor the disappearance of the starting material or the appearance of the deuterated product. acs.org Alternatively, 1H NMR can be used to follow the non-deuterated analog in the mixture. By comparing the rates of change in the respective NMR signal integrations for the deuterated and non-deuterated species, the KIE can be determined. nih.gov A significant advantage of NMR-based methods is the ability, in some cases, to measure KIEs using compounds at their natural isotopic abundance, which can eliminate the need for complex isotopic labeling synthesis. wikipedia.orgnih.govacs.org

Spectroscopic Applications in Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeling Studies

Deuterium labeling is a cornerstone technique in NMR spectroscopy for simplifying complex spectra and probing molecular structure, dynamics, and reaction mechanisms. 2-Bromo-2-methylpropane-d9 is an exemplary compound for such studies due to the high degree of isotopic enrichment in its nine equivalent methyl positions.

Deuterium NMR (²H NMR) spectroscopy directly observes the signals from deuterium nuclei, making it an invaluable tool for confirming the position and extent of isotopic labeling. For highly deuterated compounds like this compound, ²H NMR provides a clean spectrum, free from the overwhelming signals of protons, which is essential for structure verification and impurity identification. sigmaaldrich.com The technique is highly quantitative and can be used to determine site-specific deuterium enrichment levels. sigmaaldrich.comacs.org

In the solid state, ²H NMR lineshape analysis provides detailed insights into molecular dynamics. researchgate.netresearchgate.net The quadrupolar interaction of the deuterium nucleus is sensitive to its local electronic environment and motion. Studies on deuterated tert-butyl compounds have used ²H NMR to characterize the rotational dynamics of both the methyl groups and the entire tert-butyl fragment. researchgate.netcdnsciencepub.com This site-specific analysis allows researchers to understand how different parts of the molecule move in relation to each other, which is crucial for understanding its physical properties and reactivity. cdnsciencepub.com

Table 1: Application of ²H NMR for Site-Specific Analysis

Analytical Goal ²H NMR Application Information Obtained
Isotopic Purity Quantitative analysis of the integrated ²H signal Determination of deuterium atom % enrichment. sigmaaldrich.com
Structural Verification Observation of ²H chemical shifts Confirmation of the specific sites of deuterium incorporation. sigmaaldrich.com
Molecular Dynamics Solid-state lineshape and relaxation analysis Characterization of reorientational motions, such as methyl group and tert-butyl group rotation. researchgate.netcdnsciencepub.com

While ²H NMR directly observes deuterium, Proton NMR (¹H NMR) provides a complementary method for assessing deuterium incorporation by observing the absence of signals. In the ¹H NMR spectrum of standard 2-Bromo-2-methylpropane, all nine methyl protons are chemically equivalent and appear as a single, sharp singlet peak around 1.8 ppm. docbrown.infochemicalbook.com

For this compound with a high degree of deuteration (e.g., 98 atom % D), this prominent singlet is virtually absent. sigmaaldrich.comnih.gov The quantification of deuterium content can be achieved by integrating the very small residual proton signal and comparing it to a known internal standard. The greater the deuterium enrichment, the weaker the residual proton signal becomes, a characteristic that is fundamental to this analytical approach. sigmaaldrich.com This technique is also central to studies of hydrogen-deuterium exchange, where the disappearance of a proton signal upon addition of a deuterium source (like D₂O) confirms the presence of a labile, exchangeable proton. openochem.org

Table 2: Comparison of ¹H NMR Spectra for 2-Bromo-2-methylpropane Isotopologues

Compound Expected ¹H Chemical Shift (ppm) Signal Multiplicity Relative Integration Key Observation
2-Bromo-2-methylpropane ~1.80 Singlet 9H A single, intense peak representing nine equivalent protons. docbrown.info

The substitution of hydrogen with deuterium induces measurable changes in the ¹³C NMR spectrum, known as deuterium isotope effects. researchgate.net These effects are powerful probes for structural and mechanistic studies. The most significant effects are:

Upfield Chemical Shift: The resonance of a carbon atom bonded to deuterium (α-carbon) is shifted upfield (to a lower ppm value) compared to its protonated counterpart. Smaller upfield shifts are also observed for carbons two (β) and three (γ) bonds away. researchgate.netcdnsciencepub.com

¹³C-D Coupling: The signal for a deuterated carbon is split into a multiplet due to scalar coupling with the deuterium nucleus (spin, I=1). The one-bond coupling constant (¹J_CD) is related to the corresponding proton coupling (¹J_CH) by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.154). rsc.org

In this compound, the ¹³C signal of the nine equivalent methyl carbons (CD₃) would exhibit a significant upfield shift and appear as a multiplet due to ¹J_CD coupling. The quaternary carbon would also show a smaller upfield shift (a β-isotope effect). These predictable shifts and coupling patterns serve as definitive markers for the presence and location of deuterium, aiding in spectral assignment and mechanistic analysis. researchgate.netrsc.org

Table 3: Predicted ¹³C NMR Isotope Effects in this compound

Carbon Atom Isotope Effect Type Expected Spectral Change
Methyl Carbons (-CD₃) α-effect Significant upfield chemical shift; splitting into a multiplet due to ¹J_CD coupling.

Beyond standard 1D NMR, a suite of advanced techniques can be applied to this compound to probe its structure and behavior in greater detail. The tert-butyl group, with its nine deuterons, provides a strong and distinct signal, making it an excellent probe for complex systems. nih.govnih.gov

Solid-state ²H NMR is particularly powerful for analyzing the dynamics of molecules in solid phases. cdnsciencepub.com By analyzing the NMR lineshapes and measuring spin-lattice relaxation times (T₁) over a range of temperatures, researchers can determine the rates and activation energies for molecular motions, such as the rotation of the methyl groups about their C₃ axes and the reorientation of the entire tert-butyl group. researchgate.netcdnsciencepub.com

In solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between the deuterated methyl groups and other nuclei, which is critical for determining conformation and binding modes in larger molecular assemblies. nih.gov Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be employed to measure the translational diffusion of the molecule, providing information about its size, shape, and interactions with its environment. nih.gov

Table 4: Advanced NMR Techniques for Studying this compound

Technique Type of Information Application Example
Solid-State ²H NMR Molecular dynamics, reorientational rates Measuring activation barriers for methyl and tert-butyl group rotation. researchgate.netcdnsciencepub.com
NOESY Conformational analysis, intermolecular proximity Determining the binding orientation of the tert-butyl group in a host-guest complex. nih.gov
DOSY Hydrodynamic radius, molecular interactions Measuring the diffusion coefficient to study solvation or aggregation. nih.gov

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, detects the characteristic frequencies at which a molecule's bonds vibrate. The substitution of protium (B1232500) (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond. This mass change leads to a predictable decrease in the vibrational frequency of stretching and bending modes involving that bond.

For 2-Bromo-2-methylpropane, the C-H stretching vibrations are typically observed in the 2860–2975 cm⁻¹ region of the IR spectrum. docbrown.info In this compound, these modes are shifted to a much lower frequency, appearing in the 2100-2200 cm⁻¹ range. Similarly, C-H bending and deformation modes (e.g., scissoring, wagging, twisting) also shift to lower wavenumbers upon deuteration. docbrown.info

This isotopic shift is a powerful analytical tool. It allows for the unambiguous assignment of vibrational modes involving hydrogen atoms. By comparing the spectra of the deuterated and non-deuterated compounds, researchers can isolate the vibrations associated with the methyl groups from other skeletal vibrations, such as C-C and C-Br stretches, which are less affected by the isotopic substitution. scite.ai

Table 5: Comparison of Key Vibrational Frequencies for 2-Bromo-2-methylpropane and its d9 Isotopologue

Vibrational Mode Approx. Frequency in C₄H₉Br (cm⁻¹) Approx. Expected Frequency in C₄D₉Br (cm⁻¹) Reason for Shift
C-H Stretch 2860 - 2975 docbrown.info 2100 - 2200 Increased reduced mass of C-D bond.
C-H Bend/Deformation 1370 - 1480 docbrown.info 970 - 1050 Increased mass of deuterium atom.
C-C Skeletal Stretch 1140 - 1255 docbrown.info Minor shift Vibrations not directly involving H/D atoms are less affected.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Reaction Pathways and Transition States

Quantum mechanical (QM) calculations are fundamental to understanding the reaction pathways of 2-Bromo-2-methylpropane-d9. The primary reaction for this tertiary halide is the unimolecular nucleophilic substitution (SN1) reaction. quora.comchegg.com This process involves the spontaneous dissociation of the substrate to form a carbocation intermediate, which is the rate-determining step. libretexts.orglibretexts.orglibretexts.org

QM methods are used to trace the intrinsic reaction coordinate (IRC), which maps the lowest energy path from reactants to products. nih.govic.ac.uk For the solvolysis of this compound, the calculation begins with the reactant molecule and proceeds through the transition state corresponding to the cleavage of the carbon-bromine bond. This leads to the formation of the planar tert-butyl-d9 carbocation intermediate, ((CD3)3C+). ic.ac.ukpressbooks.pub The subsequent steps, involving the rapid attack of a nucleophile (like water or ethanol) on the carbocation, are also modeled to complete the reaction pathway. rsc.orgstudy.com These calculations provide a step-by-step visualization of bond breaking and formation, as well as changes in molecular geometry.

Table 1: Key Events in the SN1 Reaction Pathway of this compound

StageDescriptionKey Structural Features
Reactant This compoundTetrahedral carbon bonded to bromine.
Transition State C-Br bond is partially broken.Elongated C-Br bond; significant charge separation. rsc.org
Intermediate tert-Butyl-d9 carbocationPlanar, sp2-hybridized carbon with a positive charge. libretexts.org
Product e.g., tert-Butanol-d9Tetrahedral carbon bonded to a hydroxyl group.

Density Functional Theory (DFT) for Optimization of Reactants, Intermediates, and Transition States

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and geometry of molecules. researchgate.netnih.gov It is particularly effective for optimizing the structures of reactants, intermediates, and transition states in chemical reactions. researchgate.netfrontiersin.org For this compound, DFT calculations are employed to find the lowest-energy conformations for each species along the SN1 reaction pathway.

The process involves:

Reactant Optimization: The geometry of the this compound molecule is optimized to find its most stable three-dimensional structure.

Transition State Search: A search for the first-order saddle point on the potential energy surface is conducted to locate the transition state for C-Br bond heterolysis. researchgate.net This structure represents the highest energy point along the rate-determining step.

Intermediate Optimization: The geometry of the resulting tert-butyl-d9 carbocation is optimized, confirming its trigonal planar structure.

These calculations provide crucial energetic data, such as the activation energy (the energy difference between the reactant and the transition state), which is essential for predicting reaction rates. nih.gov Various functionals and basis sets within DFT can be chosen to achieve a balance between computational cost and accuracy. nih.govnih.govmdpi.com

Modeling of Energetic Landscapes and Reaction Coordinates

The energetic landscape, or potential energy surface (PES), provides a comprehensive view of a reaction's progress. For the SN1 solvolysis of this compound, this landscape illustrates the energy changes as the C-Br bond lengthens, which is the principal component of the reaction coordinate.

The reaction energy diagram for this SN1 process shows two main steps:

An initial increase in energy from the reactant to the transition state, representing the activation energy (Ea) for the rate-limiting C-Br bond cleavage. libretexts.orgpressbooks.pub

A subsequent drop in energy to a local minimum, which corresponds to the formation of the stable, albeit reactive, tert-butyl-d9 carbocation intermediate. libretexts.org

A much smaller activation barrier for the second step, where the carbocation is trapped by a nucleophile to form the final product. libretexts.org

Computational modeling of the PES helps to confirm that the formation of the tertiary carbocation is the rate-determining step due to its high activation energy. pressbooks.pub

Figure 1: Illustrative Reaction Energy Diagram for the SN1 Solvolysis of this compound (This is a conceptual representation based on established SN1 profiles)

The diagram shows the energy of the system as it progresses along the reaction coordinate. The first peak (Transition State 1) is significantly higher than the second, indicating it is the rate-limiting step.

Computational Prediction of Kinetic Isotope Effects and Reaction Selectivity

A key area of computational study for this compound is the prediction of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (with hydrogen) to that of the heavy isotopologue (with deuterium (B1214612), kH/kD). It provides insight into changes in bonding at the transition state. comporgchem.comprinceton.edu

For the SN1 reaction of this compound, a secondary kinetic isotope effect is expected. This is because the deuterium atoms are not directly involved in the bond being broken (the C-Br bond). Instead, the effect arises from changes in the vibrational frequencies of the C-D bonds when the central carbon rehybridizes from sp3 (in the reactant) to sp2 (in the transition state and carbocation intermediate).

Computational methods can predict the KIE by calculating the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species. nih.govrsc.org

In the sp3 hybridized reactant, the C-D bonds have lower zero-point energies than C-H bonds.

In the transition state, as the carbon becomes more sp2-like, the out-of-plane bending vibrations of the methyl groups become less constrained. This generally leads to a kH/kD > 1 (a "normal" secondary KIE) for SN1 reactions, meaning the deuterated compound reacts slightly slower.

Table 2: Computationally Predicted Parameters for KIE in the Solvolysis of this compound

ParameterDescriptionPredicted OutcomeRationale
kH/kD Kinetic Isotope Effect> 1 (e.g., ~1.1 - 1.3)C-D bonds are stronger and have lower zero-point energy; change in hybridization at the transition state.
Effect Type Secondary β-KIENormalThe isotopic substitution is at a carbon adjacent (β) to the reaction center.

Regarding reaction selectivity, this compound can also undergo a competing elimination (E1) reaction, which proceeds through the same carbocation intermediate. msu.edu Computational studies can model the energetic barriers for both the substitution (SN1) and elimination (E1) pathways following the formation of the carbocation. This allows for the prediction of the product ratio (e.g., alcohol vs. alkene) under different conditions, although for this substrate, substitution is often the major pathway in nucleophilic solvents. study.com

Advanced Research Applications of Deuterated Alkyl Halides

Probing Reaction Intermediates and Transient Species

The study of fleeting intermediates, such as carbocations, is crucial for understanding the pathways of many organic reactions. 2-Bromo-2-methylpropane-d9 is particularly well-suited for investigating reactions that proceed through tertiary carbocations, such as first-order nucleophilic substitution (SN1) and first-order elimination (E1) reactions. stackexchange.comlibretexts.org

In the SN1 and E1 mechanisms, the rate-determining step is the ionization of the alkyl halide to form a carbocation intermediate. libretexts.orgyoutube.com For 2-bromo-2-methylpropane, this involves the cleavage of the carbon-bromine (C-Br) bond to form the tert-butyl cation. stackexchange.comyoutube.com When the deuterated substrate, (CD₃)₃CBr, is used, the C-D bonds are not broken during this initial, slow step. princeton.edu Instead, changes in the hybridization of the α-carbon from sp³ to sp² occur as the planar carbocation forms. princeton.edupressbooks.pub This change in geometry and bonding environment around the deuterated methyl groups leads to a secondary kinetic isotope effect (SKIE).

SKIEs are typically smaller than primary KIEs (where the bond to the isotope is broken in the rate-determining step) but provide invaluable information about the transition state. princeton.eduwikipedia.org For SN1 solvolysis reactions, the observed SKIE is "normal" (kH/kD > 1), typically in the range of 1.1 to 1.2. princeton.edu This normal effect arises because the C-D bending vibrations are less constrained in the sp²-hybridized transition state leading to the carbocation compared to the sp³-hybridized ground state. This subtle energetic difference accelerates the reaction for the deuterated compound, allowing researchers to confirm the SN1 pathway and characterize the degree of carbocation development in the transition state.

Table 1: Representative Secondary Kinetic Isotope Effects in Solvolysis

Substrate Reaction Type Typical kH/kD Mechanistic Implication
2-Bromo-2-methylpropane SN1 Solvolysis ~1.1 - 1.2 sp³ to sp² rehybridization in the rate-determining step.

Understanding Solvation Phenomena in Ion-Pair and Carbocation Chemistry

The behavior of ions and ion-pairs in solution is profoundly influenced by their interactions with solvent molecules. The solvolysis of this compound provides a model system for exploring these solvation dynamics. Following the formation of the tert-butyl carbocation, it exists in a complex equilibrium with the bromide counter-ion and surrounding solvent molecules, potentially forming various species from intimate ion-pairs to solvent-separated ion-pairs and finally to free, fully solvated ions.

The use of deuterated substrates helps in dissecting the role of the solvent in stabilizing the transition state and the carbocation intermediate. researchgate.net Solvolysis rates are highly sensitive to solvent polarity and its ability to act as a nucleophile or electrophile (hydrogen bond donor). researchgate.netamherst.edu By studying the solvolysis of (CD₃)₃CBr in a range of protic and aprotic solvents and analyzing the resulting SKIEs, researchers can infer the extent of solvent assistance in the ionization step. researchgate.net For instance, a larger SKIE might suggest a more "product-like" transition state with significant charge separation, which would be more effectively stabilized by polar, hydrogen-bonding solvents. These studies have shown that the transition states in tert-butyl halide solvolysis are highly dipolar and are stabilized by solvents that can act as both hydrogen bond donors and acceptors. researchgate.net

Development of New Synthetic Methodologies Based on Deuterium-Derived Mechanistic Insights

A thorough understanding of reaction mechanisms, aided by studies with deuterated compounds, can lead to the development of novel and more efficient synthetic methods. The clear distinction between the kinetic isotope effects observed for different reaction pathways allows chemists to favor one outcome over another.

For example, the bimolecular elimination (E2) reaction has a mechanism that is concerted, meaning the C-H (or C-D) bond and the C-Br bond break simultaneously in a single step with the assistance of a strong base. libretexts.orgopenstax.org Because the C-D bond is broken in the rate-determining step, this process exhibits a large primary kinetic isotope effect, with the hydrogen-containing compound reacting up to 8 times faster than its deuterated counterpart (kH/kD ≈ 7-8). libretexts.orglibretexts.org This large KIE provides definitive evidence for the E2 mechanism. libretexts.orglibretexts.org This mechanistic insight is crucial for synthetic chemists; by choosing a bulky, strong base, the E2 pathway can be favored, while weaker bases and polar solvents can promote SN1/E1 pathways. youtube.com

Furthermore, mechanistic studies involving deuterated alkyl halides have inspired new approaches to deuteration itself. Recently, a photo-induced, phosphine-mediated dehalogenative deuteration method was developed for a wide range of alkyl halides. nih.govrsc.org This method utilizes D₂O as an economical deuterium (B1214612) source and proceeds via a novel C-X (carbon-halogen) bond activation strategy, showcasing how mechanistic understanding can directly fuel methodological innovation. nih.gov

Applications in Physical Organic Chemistry for Bond Activation Studies

The activation of C-H bonds is a central goal in modern organic chemistry. The study of C-D bonds in compounds like this compound is fundamental to understanding the principles of C-H activation. The greater strength of the C-D bond compared to the C-H bond means that more energy is required for its cleavage. libretexts.orglibretexts.org This energy difference is the origin of the primary kinetic isotope effect and serves as a primary diagnostic tool for determining whether a C-H bond is broken in the rate-limiting step of a reaction. libretexts.orgpearson.com

In the context of physical organic chemistry, this compound can be used as a probe in catalytic C-H activation studies. If a catalyst is designed to insert into a C-H bond of a substrate, performing the reaction with the deuterated analogue will result in a significantly slower reaction if that C-H/C-D bond cleavage is part of the rate-determining step. This allows researchers to validate their proposed catalytic cycles and to quantify the energetic barrier of the C-H activation step. These fundamental studies are essential for the rational design of new catalysts for a variety of chemical transformations. nih.govchemrxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
tert-Butyl bromide
2-chloro-2-methylpropane
tert-Butyl bromide-d9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.